molecular formula C12H7F5O2 B11841914 1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene

1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene

Cat. No.: B11841914
M. Wt: 278.17 g/mol
InChI Key: YLSADARAPVNBCA-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H7F5O2. It is characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a naphthalene ring.

Chemical Reactions Analysis

1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the difluoromethoxy or trifluoromethoxy groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Scientific Research Applications

1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets and pathways specific to its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent and specific biological effects .

Comparison with Similar Compounds

1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H7F5O2

Molecular Weight

278.17 g/mol

IUPAC Name

1-(difluoromethoxy)-2-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H7F5O2/c13-11(14)18-10-8-4-2-1-3-7(8)5-6-9(10)19-12(15,16)17/h1-6,11H

InChI Key

YLSADARAPVNBCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)F)OC(F)(F)F

Origin of Product

United States

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